molecular formula C25H28O6 B1501373 Cathayanon H CAS No. 1303438-51-8

Cathayanon H

Cat. No. B1501373
CAS RN: 1303438-51-8
M. Wt: 424.5 g/mol
InChI Key: HWOOKQWPXZROBV-LOSJGSFVSA-N
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Description

Cathayanon H is a compound that is isolated from the paper mulberry tree . It belongs to the class of organic compounds known as 3’-prenylated flavanones . It has been found to exhibit cytotoxicity against human ovarian carcinoma cells .


Molecular Structure Analysis

Cathayanon H has a molecular formula of C25H28O6 . Its chemical name is (2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one .


Physical And Chemical Properties Analysis

Cathayanon H is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 424.5 g/mol .

Scientific Research Applications

Diels-Alder Type Adducts from Morus Cathayana

Cathayanon A and B, natural Diels-Alder type adducts, have been identified in Morus cathayana. These compounds are structurally related to sanggenon C and O. They show significant activity in inhibiting HL-60 cell adhesion to BAEC, suggesting potential biomedical applications (Shen & Lin, 2001).

Chemical Constituents of Morus Cathayana Stem Bark

Several new compounds including cathayanons F-J and cathayanin A were isolated from Morus cathayana. These compounds demonstrated weak activities against various human cancer cell lines, indicating their potential in cancer research (Ni et al., 2010).

New Diels-Alder Type Adducts

Three new Diels-Alder type adducts, cathayanons C, D, and E, were found in Morus cathayana. Among these, compound 2 exhibited notable anti-oxidation activity. This could indicate a potential application in oxidative stress-related medical conditions (Zhang et al., 2009).

Phylogeography of Cathaya Argyrophylla

While not directly related to Cathayanon H, research on Cathaya argyrophylla, a related species, has contributed to understanding phylogeographical patterns and demographic history. This kind of research is essential in conservation biology and understanding evolutionary processes (Wang & Ge, 2006).

Mechanism of Action

Target of Action

Cathayanon H, a compound derived from the paper mulberry tree, exhibits cytotoxicity against human ovarian carcinoma cells . .

Mode of Action

It is known to exhibit cytotoxicity against human ovarian carcinoma cells , suggesting that it may interact with cellular targets that are crucial for the survival and proliferation of these cells

Biochemical Pathways

The specific biochemical pathways affected by Cathayanon H are currently unknown. Given its cytotoxic effects on human ovarian carcinoma cells , it is plausible that Cathayanon H may interfere with pathways essential for cell survival and proliferation

Result of Action

Cathayanon H has been found to exhibit cytotoxic effects against human ovarian carcinoma cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.

Safety and Hazards

The safety data sheet for Cathayanon H suggests that it should be handled with care. In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(10-16(22(15)28)8-6-14(3)4)25-24(30)23(29)21-19(27)11-18(26)12-20(21)31-25/h5-6,9-12,24-28,30H,7-8H2,1-4H3/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOOKQWPXZROBV-LOSJGSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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